3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets, including cyclin-dependent kinases and epidermal growth factor receptors. The molecular formula of this compound is , and it has gained attention due to its cytotoxic properties against cancer cell lines.
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. These compounds are often synthesized for research purposes in drug development and are classified under heterocyclic compounds due to their ring structures containing nitrogen atoms.
The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves a two-step process:
The synthesis is monitored using thin-layer chromatography to ensure the completion of reactions. Characterization of the synthesized compound is performed using Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure and purity .
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions that modify its functional groups or introduce new substituents:
These reactions are essential for developing derivatives with enhanced biological activities or improved pharmacokinetic properties.
The mechanism of action for 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDK2, it disrupts the phosphorylation processes necessary for cell cycle progression.
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range. For instance, some derivatives have shown IC50 values as low as 45 nM against specific cancer types . Molecular docking studies suggest that these compounds fit well into the active site of CDK2, forming critical hydrogen bonds that stabilize the interaction .
Relevant data from studies indicate that variations in substituents can lead to significant changes in solubility and reactivity profiles .
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has several noteworthy applications in scientific research:
The journey of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery began with early explorations of their purine-mimetic properties in the mid-20th century. Initial synthetic efforts focused on unsubstituted or minimally substituted variants, but significant therapeutic potential emerged with the strategic introduction of halogen atoms at key positions. The 3,6-dichloro substitution pattern first gained prominence as a synthetic handle enabling sequential nucleophilic displacements – a property exploited to develop targeted kinase inhibitors.
Table 1: Evolution of Pyrazolo[3,4-d]pyrimidine-Based Drug Development
Time Period | Development Phase | Key Advances | Representative Targets |
---|---|---|---|
1980s-1990s | Scaffold Exploration | Synthesis of core structure and early SAR studies | Broad-spectrum kinase inhibition |
2000-2010 | First-Generation Inhibitors | Introduction of 3,6-dichloro derivatives for selective displacement | EGFR, Src-family kinases |
2010-Present | Targeted Therapeutics | Covalent inhibitors and mutant-selective compounds | EGFRT790M, ACK1, BTK |
The strategic incorporation of chlorine atoms at C3 and C6 positions revolutionized synthetic pathways, as these sites display differential reactivity toward nucleophiles. Early work established that the C6 chlorine undergoes preferential displacement with weakly nucleophilic anilines, while the C3 position requires stronger nucleophiles or harsher conditions [7]. This chemoselectivity became foundational for generating diverse libraries. For instance, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) served as the cornerstone intermediate for synthesizing ACK1 inhibitors through sequential aminations [5]. By 2008, optimized N3,N6-diaryl derivatives demonstrated potent ACK1 inhibition (Ki < 100 nM), establishing structure-activity relationship (SAR) principles for kinase selectivity [5]. The 3,6-dichloro substitution pattern thus emerged as a versatile molecular platform for generating targeted therapeutics against oncokinases, particularly those resistant to first-generation inhibitors.
The 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold (CAS 2089315-59-1) exhibits distinctive physicochemical and electronic properties that underpin its pharmaceutical utility. The chlorine atoms at C3 and C6 serve dual roles: as synthetic handles for derivatization and as modulators of electron distribution within the heterocyclic system.
Electronic and Steric Effects:Chlorine substituents exert strong -I effects, reducing electron density at adjacent ring nitrogens. This electron withdrawal enhances susceptibility to nucleophilic aromatic substitution (SNAr) at both positions, though with marked differences in reactivity. Computational studies reveal the C6 chlorine has a lower energy barrier for displacement due to resonance stabilization of the Meisenheimer complex, explaining its preferential reaction with anilines and other weak nucleophiles under mild conditions [7]. In contrast, the C3 position requires stronger nucleophiles (alkyl amines, hydrazines) or elevated temperatures for substitution. This differential reactivity enables sequential functionalization – a critical advantage for generating diverse libraries from a single precursor.
Physicochemical Profile:The dichloro-substituted core exhibits moderate lipophilicity (cLogP 1.67) and aqueous solubility (0.22 mg/mL), balancing membrane permeability and bioavailability requirements [3]. Key parameters include:
Table 2: Physicochemical Properties of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Parameter | Value | Method/Reference | Pharmaceutical Implication |
---|---|---|---|
Molecular Weight | 189.00 g/mol | - | Favorable for drug-likeness |
logP | 1.67 (consensus) | Computational prediction | Optimal membrane permeability |
Water Solubility | 0.22 mg/mL (ESOL) | Delaney method [3] | Moderate, may require formulation |
pKa | 4.31 (predicted) | - | Predominantly unionized at physiological pH |
TPSA | 54.46 Ų | Topological polar surface area [3] | Moderate passive absorption |
Structure-Activity Relationships:The 3,6-dichloro pattern has proven critical for kinase inhibition potency. In EGFR inhibitors, derivatives like compound 12b (synthesized from 4,6-dichloro precursor) exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant EGFRT790M mutant [1]. Molecular docking revealed the chlorine at C6 positions the aromatic system optimally in the adenine binding pocket, while the C3 chlorine provides a vector for hydrophobic extensions toward allosteric sites. Bromination at C3 (as in 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 944902-17-4) further expands synthetic possibilities for generating irreversible inhibitors through Suzuki couplings or nucleophilic substitutions [9].
The 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold functions as a high-fidelity bioisostere of endogenous purines, particularly adenosine, enabling competitive inhibition of purine-binding enzymes. This molecular mimicry arises from conserved geometric and electronic features:
Geometric and Electronic Mimicry:X-ray crystallographic studies confirm that pyrazolo[3,4-d]pyrimidine derivatives adopt binding poses nearly superimposable with adenine nucleotides in kinase ATP-binding sites. The N1 nitrogen and C2 carbon of the scaffold correspond to N9 and C8 of adenine, respectively, maintaining critical hydrogen bond distances with backbone residues. The chloro substituents at C3 and C6 align with C2 and N1 positions of adenine but provide enhanced affinity through complementary interactions: the C6 chlorine occupies a hydrophobic subpocket typically accommodating the adenine N1-H, while the C3 chlorine extends toward solvent-exposed regions, permitting hydrophobic modifications without steric clash [1] [8].
Hydrogen Bonding Patterns:Despite halogen substitutions, the scaffold retains the hydrogen bonding capacity of natural purines. The ring nitrogen at position 7 (equivalent to adenine's N1) acts as a hydrogen bond acceptor, while the N-H at position 1 serves as a donor. This donor-acceptor pair forms bidentate interactions with kinase hinge residues, mirroring adenine's binding mode. For instance, in EGFR complexes, the 1H-pyrazolo[3,4-d]pyrimidine core maintains hydrogen bonds with Met793 (backbone NH) and Thr854 (backbone C=O) – identical interactions observed with adenosine [1].
Functional Consequences:This bioisosterism translates directly to biological activity:
Table 3: Bioisosteric Correspondence with Adenine
Adenine Feature | 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Equivalent | Functional Role |
---|---|---|
N1 | N7 | Hydrogen bond acceptor to kinase hinge |
C2-H | C8-H | Hydrophobic contact with kinase gatekeeper |
N6-H₂ | C6-Cl | Occupies hydrophobic subpocket; synthetic handle |
C8-H | C3-Cl | Directs substituents toward solvent-accessible region |
N9 | N1 | Site for alkylation to modulate solubility/affinity |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7